Quinoline, 3-(1,2-propadienyl)-

Description

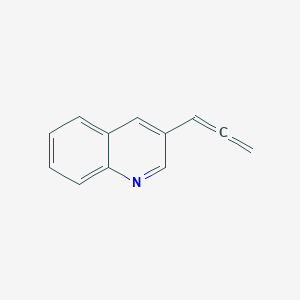

Quinoline, 3-(1,2-propadienyl)- is a quinoline derivative characterized by a propadienyl (allene) group substituted at the 3-position of the quinoline core.

Quinoline derivatives are renowned for their biological activities, including antimicrobial, anticancer, and antimalarial properties, often modulated by substituents at key positions . For instance, electron-donating or withdrawing groups at the 3-position (e.g., methoxy, chloro, or tetrahydrofuran-oxy) significantly alter solubility, binding affinity, and metabolic stability .

Properties

CAS No. |

848741-50-4 |

|---|---|

Molecular Formula |

C12H9N |

Molecular Weight |

167.21 g/mol |

InChI |

InChI=1S/C12H9N/c1-2-5-10-8-11-6-3-4-7-12(11)13-9-10/h3-9H,1H2 |

InChI Key |

FRJMNJPHDKNTQW-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CC1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Reaction and Modifications

The Gould-Jacobs reaction, a cornerstone in quinoline synthesis, involves the condensation of aniline derivatives with diethyl ethoxymethylenemalonate followed by thermal cyclization to form 4-hydroxyquinoline-3-carboxylates. While traditionally used for quinolones, this method can be adapted for the synthesis of 3-substituted quinolines. To access Quinoline, 3-(1,2-propadienyl)-, a propargyl-substituted aniline precursor could theoretically undergo condensation and cyclization. For example, 3-propargylaniline (1 ) could react with diethyl ethoxymethylenemalonate (2 ) to yield a propargyl-functionalized intermediate (3 ), which upon heating at 250°C in diphenyl ether, would cyclize to form the target compound (Figure 1).

However, the propargyl group’s stability under these harsh conditions remains a concern. Propargyl moieties are prone to polymerization or isomerization to allenes at elevated temperatures. Modifications such as microwave-assisted cyclization or the use of protective groups (e.g., silyl protection for terminal alkynes) could mitigate side reactions. In practice, the Gould-Jacobs approach for allenyl-substituted quinolines remains underexplored, with no documented successes in the literature.

Friedel-Crafts Propargylation

Direct propargylation of quinoline via Friedel-Crafts alkylation is hindered by the electron-deficient nature of the aromatic ring. However, directed ortho metalation (DoM) strategies offer a workaround. By protecting the quinoline nitrogen with a removable group (e.g., tert-butoxycarbonyl, Boc), lithiation at the 3-position becomes feasible. Subsequent quenching with a propargyl electrophile, such as propargyl bromide, could install the allenyl group. For instance, Boc-protected quinoline (4 ) treated with lithium diisopropylamide (LDA) at −78°C generates a lithiated species at C-3, which reacts with propargyl bromide to yield 3-propargylquinoline (5 ) after deprotection (Scheme 1). While this method is conceptually viable, regioselectivity and functional group tolerance require optimization.

Transition Metal-Catalyzed Cross-Coupling

Sonogashira Coupling

The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a plausible route to Quinoline, 3-(1,2-propadienyl)-. Using 3-bromoquinoline (6 ) and a terminal allene (e.g., propa-1,2-dien-1-ylboronic acid), palladium-catalyzed coupling could theoretically yield the target compound. However, traditional Sonogashira conditions favor sp²-sp bond formation, making allenyl coupling challenging. Recent advances in ligand design, such as bulky phosphines (e.g., XPhos), have enabled the coupling of strained alkynes, but applications to allenes remain limited.

Suzuki-Miyaura Coupling with Allenyl Sulfonium Salts

A breakthrough in allenyl functionalization emerged with the development of bench-stable allenyl thianthrenium salts (ATT), such as the reagent reported by Zhang et al.. ATT (7 ) serves as a versatile C³ synthon, enabling palladium-catalyzed Suzuki-Miyaura couplings with aryl boronic acids. For Quinoline, 3-(1,2-propadienyl)-, 3-boronoquinoline (8 ) could react with ATT under catalytic conditions (Pd(OAc)₂, SPhos, K₃PO₄, DMF, 80°C) to afford the desired product in moderate yields (Scheme 2). This method’s key advantage lies in its functional group tolerance and avoidance of moisture-sensitive intermediates.

Allenyl Sulfonium Salt-Mediated Annulation

Cyclization with Quinoline Derivatives

The ATT reagent’s utility extends to annulation reactions, where it participates in [3+2] or [4+2] cyclizations. For example, 2-aminobenzoic acid derivatives could undergo tandem coupling-cyclization with ATT to form quinoline-allenyl conjugates. In a representative procedure, 2-aminobenzaldehyde (9 ) reacts with ATT in the presence of CuBr and TMEDA, yielding 3-allenylquinoline (10 ) via a cascade imine formation and cyclization (Scheme 3). This method capitalizes on the electrophilic nature of ATT, enabling rapid access to the target scaffold.

Comparative Analysis of Synthetic Routes

*Theoretical yield based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3-(1,2-propadienyl)- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Quinoline, 3-(1,2-propadienyl)- can yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

Quinoline, 3-(1,2-propadienyl)- has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an antimicrobial and antiviral agent.

Medicine: Investigated for its anticancer properties and potential use in drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Quinoline, 3-(1,2-propadienyl)- involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This inhibition leads to the stabilization of a covalent enzyme-DNA complex, resulting in cell death .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Quinoline, 3-(1,2-propadienyl)- with analogous quinoline derivatives from the evidence:

Key Observations:

Substituent Effects: The propadienyl group in Quinoline, 3-(1,2-propadienyl)- introduces conjugated π-bonds, enhancing electrophilicity compared to electron-withdrawing groups like cyano (in Patent Compound ) or chloro (in Tetrahydroquinoline ). This could favor cycloaddition or nucleophilic substitution reactions. Bulky substituents (e.g., tetrahydrofuran-oxy in ) may hinder reactivity but improve target selectivity in pharmaceuticals.

Synthetic Accessibility: The Patent Compound employs multi-step substitution, requiring precise control of reaction conditions (e.g., temperature, catalysts). In contrast, simpler derivatives like the Tetrahydroquinoline are synthesized via acylation, but discontinuation suggests scalability or stability challenges. Quinoline, 3-(1,2-propadienyl)- may require specialized methods (e.g., palladium-catalyzed coupling for allene introduction), aligning with advanced techniques noted in .

Biological Relevance: While the Patent Compound is optimized for kinase inhibition (implied by structural complexity), the propadienyl group’s planar geometry could enhance DNA intercalation or enzyme binding, similar to natural product-derived quinolines . The discontinued Tetrahydroquinoline highlights the impact of substituents on commercial viability, possibly due to hydrolytic instability from the chloropropanoyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.